N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide
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Overview
Description
N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide involves several steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core through a multi-step reaction sequence.
- Introduction of the hydroxymethyl and methyl groups at specific positions on the core structure.
- Attachment of the N,N-diethylacetamide moiety via a thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyrimidine ring could yield a dihydropyrimidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrimidine derivatives.
Medicine: As a potential therapeutic agent due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary depending on the target and the specific biological process being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide include other pyrimidine derivatives with similar functional groups, such as:
- N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide
- N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide
Uniqueness
The uniqueness of N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-2-[[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-5-29(6-2)21(31)14-33-25-20-11-19-18(13-30)12-26-16(4)22(19)32-24(20)27-23(28-25)17-9-7-8-15(3)10-17/h7-10,12,30H,5-6,11,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVVFHVIYGLJOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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